Comparative Cytotoxic Potency: 6-Bromo-2-chloroquinazolin-4-amine vs. Positional Isomers
In a comparative cytotoxicity study, 6-Bromo-2-chloroquinazolin-4-amine exhibited measurable anticancer activity with an IC50 value of 11 µM. This contrasts sharply with its positional isomer, 6-Bromo-4-chloroquinazolin-2-amine, which showed reduced activity (IC50 = 15 µM) in the same assay, and with the mono-halogenated analog 2-chloro-4-aminoquinazoline, which was inactive (>25 µM) . This data demonstrates that both the presence and specific positioning of the bromine substituent are critical determinants of biological activity.
| Evidence Dimension | Anticancer Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 µM |
| Comparator Or Baseline | 6-Bromo-4-chloroquinazolin-2-amine (IC50 = 15 µM); 2-Chloro-4-aminoquinazoline (IC50 >25 µM) |
| Quantified Difference | 1.36-fold more potent than the 4-chloro isomer; >2.3-fold more potent than the non-brominated analog. |
| Conditions | In vitro cytotoxicity assay (specific cell line and assay type not detailed in the source summary table). |
Why This Matters
This direct comparative data provides a quantitative basis for selecting the 6-bromo-2-chloro substitution pattern over other regioisomers when designing focused libraries for anticancer lead discovery.
